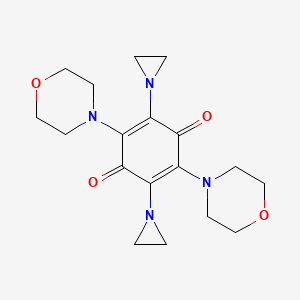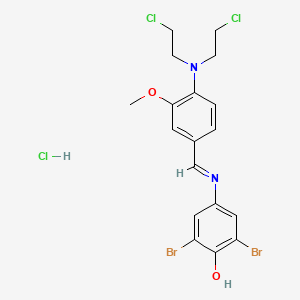
Phenol,6-dibromo-, monohydrochloride (MF1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[4-[bis(2-chloroethyl)amino]-3-methoxy-phenyl]methylideneamino]-2,6-dibromo-phenol is a complex organic compound known for its potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure with multiple functional groups, making it a subject of interest for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-[bis(2-chloroethyl)amino]-3-methoxy-phenyl]methylideneamino]-2,6-dibromo-phenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-[bis(2-chloroethyl)amino]-3-methoxybenzaldehyde with 2,6-dibromo-4-aminophenol under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
4-[[4-[bis(2-chloroethyl)amino]-3-methoxy-phenyl]methylideneamino]-2,6-dibromo-phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroethyl groups, using nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., hydroxide ions). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
4-[[4-[bis(2-chloroethyl)amino]-3-methoxy-phenyl]methylideneamino]-2,6-dibromo-phenol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in chemotherapy due to its structural similarity to known chemotherapeutic agents.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 4-[[4-[bis(2-chloroethyl)amino]-3-methoxy-phenyl]methylideneamino]-2,6-dibromo-phenol involves its interaction with cellular components, leading to various biological effects. The compound’s chloroethyl groups can form covalent bonds with DNA, leading to DNA cross-linking and inhibition of DNA replication. This mechanism is similar to that of other alkylating agents used in chemotherapy, which target rapidly dividing cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Chlorambucil: A chemotherapy drug with a similar structure, used in the treatment of chronic lymphocytic leukemia.
Melphalan: Another alkylating agent used in cancer treatment, with structural similarities to the compound .
Uniqueness
4-[[4-[bis(2-chloroethyl)amino]-3-methoxy-phenyl]methylideneamino]-2,6-dibromo-phenol is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
40067-15-0 |
|---|---|
Fórmula molecular |
C18H19Br2Cl3N2O2 |
Peso molecular |
561.5 g/mol |
Nombre IUPAC |
4-[[4-[bis(2-chloroethyl)amino]-3-methoxyphenyl]methylideneamino]-2,6-dibromophenol;hydrochloride |
InChI |
InChI=1S/C18H18Br2Cl2N2O2.ClH/c1-26-17-8-12(2-3-16(17)24(6-4-21)7-5-22)11-23-13-9-14(19)18(25)15(20)10-13;/h2-3,8-11,25H,4-7H2,1H3;1H |
Clave InChI |
OFMFBUYZPWKXAM-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C=NC2=CC(=C(C(=C2)Br)O)Br)N(CCCl)CCCl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(Phenoxymethyl)-1,3-thiazol-4-yl]aniline](/img/structure/B14004174.png)
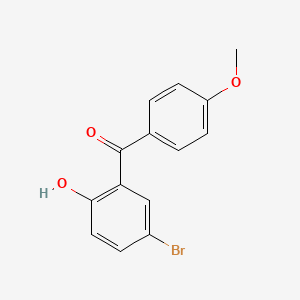
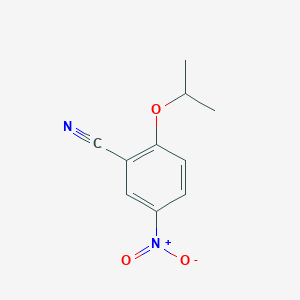
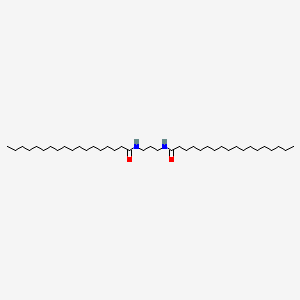
![1-(6-Methoxynaphthalen-2-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B14004202.png)
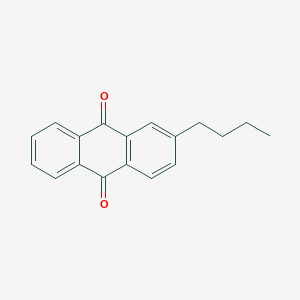
![((1aR,6aR)-Hexahydrocyclopropa[b]pyrrolizin-5a(3H)-yl)methanol](/img/structure/B14004210.png)
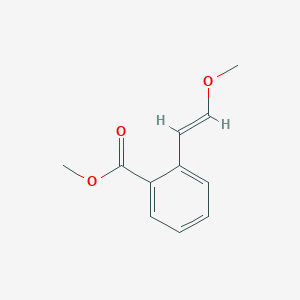
![1-[(2-Bromoethyl)sulfanyl]-2-chlorobenzene](/img/structure/B14004219.png)
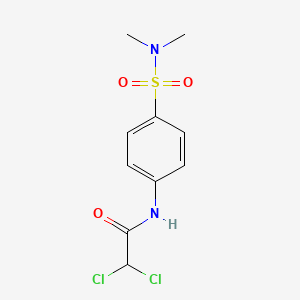
![4,4-Bis(4-{[(4-methylphenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B14004233.png)
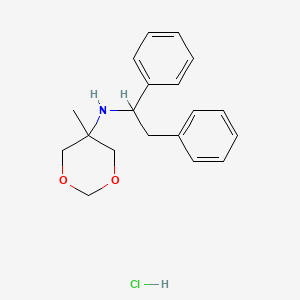
![1-[(Benzyloxy)carbonyl]prolyltyrosine](/img/structure/B14004249.png)
